MFCD18314508
Description
Typically, such identifiers (e.g., MDL numbers) correspond to specific inorganic or organic compounds characterized by molecular formulas, synthesis pathways, and physicochemical properties. For instance, analogous compounds in the evidence (e.g., CAS 1761-61-1 and CAS 1533-03-5) are analyzed for solubility, molecular weight, and functional groups, which serve as benchmarks for comparative studies .
Properties
IUPAC Name |
2-chloro-5-(4-cyano-3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-6,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSXYZXHHSFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684953 | |
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-04-1 | |
| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314508 involves several steps, including allylic oxidation, protection reactions, and reduction reactions . These steps are carried out under specific conditions to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: MFCD18314508 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
MFCD18314508 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing complex molecules and as a reagent in various reactions . In biology, it is studied for its potential effects on cellular processes and its use in drug development . In medicine, this compound is explored for its therapeutic properties and potential as a treatment for various diseases . Additionally, it has industrial applications in the production of materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18314508 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways . These interactions result in various biological effects, which are the basis for its applications in medicine and biology.
Comparison with Similar Compounds
Methodology for Comparative Analysis
Comparative studies of chemical compounds, as outlined in the evidence, involve:
- Structural Similarity: Comparing molecular formulas, substituents, and metal ions (for inorganic compounds).
- Functional Similarity : Evaluating applications in industrial or pharmaceutical contexts.
- Physicochemical Properties : Analyzing solubility, bioavailability, and reactivity.
- Synthetic Pathways : Contrasting reaction conditions, catalysts, and yields.
For example, and highlight solubility metrics (e.g., Log S values) and synthesis protocols involving catalysts like A-FGO in green chemistry applications .
Comparative Analysis with Similar Compounds
Using the frameworks from and , hypothetical comparisons for MFCD18314508 could follow this structure:
Table 1: Structural and Functional Comparison
Key Research Findings
Structural Adaptability : Brominated compounds like CAS 1761-61-1 exhibit higher yields (98%) in green synthesis compared to trifluoromethyl derivatives (90%) due to catalyst compatibility .
Solubility Trends : Log S values correlate with bioavailability; brominated aromatics (e.g., CAS 1761-61-1) show lower solubility but higher stability in physiological conditions .
Functional Group Impact : Trifluoromethyl groups (CAS 1533-03-5) enhance metabolic resistance but reduce aqueous solubility, limiting pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
